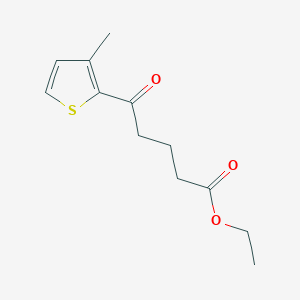

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Vue d'ensemble

Description

The compound 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a trifluoromethylated organic molecule that is part of a broader class of compounds known for their unique physical, chemical, and biological properties. These properties make them valuable in various applications, including pesticides, medicine, dyes, and functional materials . The trifluoromethyl group, in particular, is known to impart desirable characteristics such as increased bioactivity and stability .

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been demonstrated through various methods. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1

Applications De Recherche Scientifique

Optical Limiting Applications

- The compound's derivatives have been synthesized and characterized for optical limiting properties. A study found that the optical limiting effect increases with the presence of certain substituents, indicating potential applications in photonics and optoelectronics (Vagin et al., 2003).

Synthesis of Fluorinated Heterocycles

- Another research focused on the regioselective synthesis of stable derivatives of this compound, leading to the creation of fluorinated heterocycles. This synthesis process is significant in the development of new pharmaceuticals and agrochemicals (Attanasi et al., 2001).

Formation of Pyrazole Derivatives

- A study demonstrated the use of the compound in synthesizing pyrazole derivatives, which are important in medicinal chemistry (Braibante et al., 1993).

Antibacterial Activity

- Research on the synthesis and antibacterial activity of analogues of this compound revealed potential applications in developing new antibacterial agents (Leelakumar et al., 2022).

Spectroelectrochemical Properties

- A study explored the synthesis and spectroelectrochemical properties of derivatives, suggesting applications in electrochemical technologies (Kamiloğlu et al., 2018).

Kinetic Studies and Isomerization

- There's research into the kinetic aspects and isomerization reactions of similar trifluoromethyl compounds, which could have implications in chemical synthesis processes (Tordeux et al., 2001).

Photoredox Catalysis

- A study focused on the catalytic fluoromethylation of carbon-carbon multiple bonds, highlighting the importance of trifluoromethyl groups in pharmaceuticals and agrochemicals. This research is relevant for designing new synthetic routes in organic chemistry (Koike & Akita, 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQUVMBVTFSJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

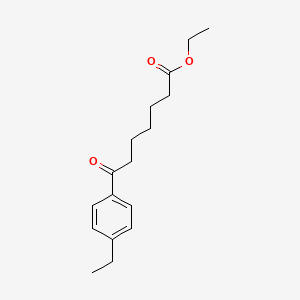

C1CC2=C(C1O)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647528 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869725-57-5 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

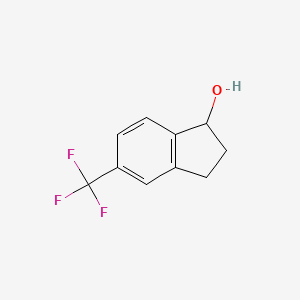

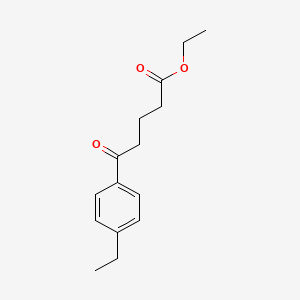

![Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate](/img/structure/B1326224.png)

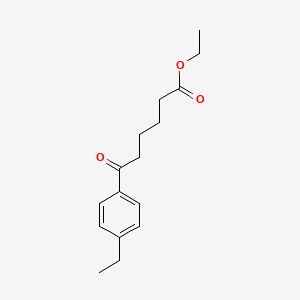

![Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate](/img/structure/B1326225.png)